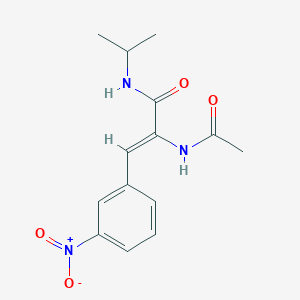

2-(乙酰氨基)-N-异丙基-3-(3-硝基苯基)丙烯酰胺

描述

Synthesis Analysis

The synthesis of acrylamide derivatives, including those similar to 2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide, typically involves aza-Michael addition reactions followed by amidation with acryloyl chloride. For instance, a new acrylamide monomer, N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (M3i), was synthesized from isopropylamine and N-isopropylacrylamide via this method. The polymers derived from such monomers have been characterized by various techniques, including 1H NMR, FTIR, and UV-Vis, to name a few (Mondal et al., 2022).

Molecular Structure Analysis

The molecular structure and vibrational, nuclear magnetic resonance, and electronic properties of acrylamide derivatives are often determined by quantum chemical calculations and compared with experimental data from techniques like FT-IR, 1H NMR, and UV–Vis spectral data. This detailed analysis provides insights into the chemical activity and reactive regions of the molecules (Barım & Akman, 2019).

Chemical Reactions and Properties

Acrylamide derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities depending on the specific functional groups present. For example, the aminolysis of p-nitrophenyl esters of (meth)acryloylaminophenoxyacetic acids and their copolymers has been studied, revealing structure-dependent reaction rates (Solovskij et al., 1989).

Physical Properties Analysis

The physical properties of polymers derived from acrylamide derivatives, such as lower critical solution temperature (LCST) and glass transition temperature (Tg), are crucial for their application in various fields. These properties are influenced by the polymer's composition and have been thoroughly investigated using techniques like dynamic light scattering (DLS) and differential scanning calorimetry (DSC) (Mondal et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors and interactions with various molecules, are essential for understanding the potential applications of acrylamide derivatives. Studies have been conducted to evaluate the anti-bacterial, anti-fungal, and antiproliferative activities of these compounds, providing valuable insights into their biomedical applications (Patel & Panchal, 2012).

科学研究应用

热响应聚合物

通过Aza-Michael加成和酰胺化合成了带有异丙基酰胺和N,N-二乙氨基乙基基团的新型丙烯酰胺单体,以创建具有受控分子量的均聚物。这些聚合物表现出较低的临界溶液温度(LCST),可以通过调节溶液的分子量、盐浓度和pH值来调节。有趣的是,引入CO2气体作为pH刺激物可以可逆地调节均聚物的溶解度,展示了其在需要环境响应的应用中的潜力(Jiang et al., 2014)。

药物输送系统

聚N-异丙基丙烯酰胺(PNIPAM)是一种热响应聚合物,因其在药物输送系统中的应用而备受关注。已实现N-异丙基丙烯酰胺的受控室温RAFT聚合,证明了创建适合以受控方式封装和释放药物的明确聚合物结构的潜力。这突出了PNIPAM在推进药物输送技术中的作用,其中对聚合条件的控制对于定制系统的性质至关重要(Convertine et al., 2004)。

糖聚合物合成

通过化学酶促过程合成具有β-连接的N-乙酰乳糖胺部分的聚丙烯酰胺衍生物,代表了创建具有特定生物功能的聚合物的创新方法。该过程涉及对硝基苯基N-乙酰-β-乳糖胺苷酶促合成,然后还原并与丙烯酰氯或丙烯酸反应,最终聚合所得产物。该方法展示了丙烯酰胺衍生物在合成具有生物医学和生物工程潜在应用的高分子量聚合物方面的多功能性(Kobayashi et al., 1994)。

重金属离子吸收

对N-异丙基丙烯酰胺(NIPA)聚合物凝胶的研究,包括含有2-丙烯酰胺基-2-甲基丙烷磺酸(AMPS)、2-乙酰氨基丙烯酸(AAA)和丙烯酸(AA)的共聚物,证明了它们从溶液中吸收锌、镍和铬离子的能力。这项研究突出了丙烯酰胺衍生物在环境应用中的潜力,例如从水中去除重金属,展示了该材料对净化过程的贡献能力(Lehto et al., 1998)。

水溶液行为

已经研究了聚N-异丙基丙烯酰胺的水溶液行为,特别是在存在水溶性大分子物质的情况下的行为,以了解分子量和温度对其性质的影响。这项研究对于开发能够对环境变化做出反应的智能材料至关重要,其应用范围从药物输送材料到材料科学(Housni & Narain, 2007)。

属性

IUPAC Name |

(Z)-2-acetamido-3-(3-nitrophenyl)-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-9(2)15-14(19)13(16-10(3)18)8-11-5-4-6-12(7-11)17(20)21/h4-9H,1-3H3,(H,15,19)(H,16,18)/b13-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIYSHVGWUEISB-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624784.png)

![ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4624797.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4624805.png)

![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)

![ethyl 3-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4624820.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)

![2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B4624842.png)

![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4624853.png)

![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)